molecular formula C22H48O12 B1582775 3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol CAS No. 9051-49-4

3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol

Cat. No.: B1582775
CAS No.: 9051-49-4
M. Wt: 504.6 g/mol
InChI Key: PWIIWDSISSNGLT-UHFFFAOYSA-N
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Description

3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol is a complex organic compound with the molecular formula C18H38O7 and a molecular weight of 366.49 g/mol[_{{{CITATION{{{_1{CAS#:55333-98-7 | 3-[3-[3-3-[3-(3-hydroxypropoxy)propoxy]propoxy .... This compound is known for its multiple hydroxyl groups, which make it highly hydrophilic and versatile in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol typically involves the stepwise addition of propylene oxide to a suitable initiator, such as glycerol or ethylene glycol, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base (e.g., potassium hydroxide), and at elevated temperatures to ensure complete polymerization[_{{{CITATION{{{1{CAS#:55333-98-7 | 3-[3-[3-3-[3-(3-hydroxypropoxy)propoxy]propoxy ...[{{{CITATION{{{_2{3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan ...](https://china.guidechem.com/cas/1328833.html).

Industrial Production Methods

In an industrial setting, the compound is produced through a continuous process involving the reaction of propylene oxide with a polyol initiator in a reactor. The reaction mixture is continuously stirred and maintained at a specific temperature and pressure to achieve the desired molecular weight and structure. The resulting product is then purified through distillation or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction: : The compound can be reduced to form alcohols or aldehydes.

  • Substitution: : The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Reagents such as thionyl chloride, phosphorus trichloride, and acyl chlorides are used for substitution reactions.

Major Products Formed

  • Oxidation: : Products include aldehydes, ketones, and carboxylic acids.

  • Reduction: : Products include primary and secondary alcohols.

  • Substitution: : Products include alkyl halides, esters, and amides.

Scientific Research Applications

3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and polymers.

  • Biology: : Employed in the study of cell membranes and interactions with biological macromolecules.

  • Medicine: : Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

  • Industry: : Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its multiple hydroxyl groups, which can form hydrogen bonds with other molecules. This property makes it useful in various applications, such as enhancing solubility and improving the stability of formulations. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol is similar to other polyols, such as polyethylene glycol (PEG) and polypropylene glycol (PPG). it has a more complex structure with multiple hydroxyl groups, which gives it unique properties and advantages in certain applications.

Similar Compounds

  • Polyethylene glycol (PEG)

  • Polypropylene glycol (PPG)

  • Glycerol

These compounds share similar hydrophilic properties but differ in their molecular structure and functionality.

Properties

CAS No.

9051-49-4

Molecular Formula

C22H48O12

Molecular Weight

504.6 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;3-[3-(3-hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol

InChI

InChI=1S/C17H36O8.C5H12O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21;6-1-5(2-7,3-8)4-9/h18-21H,1-16H2;6-9H,1-4H2

InChI Key

PWIIWDSISSNGLT-UHFFFAOYSA-N

SMILES

C(CO)COCC(COCCCO)(COCCCO)COCCCO

Canonical SMILES

C(CO)COCC(COCCCO)(COCCCO)COCCCO.C(C(CO)(CO)CO)O

9051-49-4

Related CAS

9051-49-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
Reactant of Route 2
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
Reactant of Route 3
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
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3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
Reactant of Route 5
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3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
Reactant of Route 6
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol

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